2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Catalog No.
S663034
CAS No.
80443-63-6
M.F
C14H19ClO
M. Wt
238.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)o...

CAS Number

80443-63-6

Product Name

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

IUPAC Name

2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane

Molecular Formula

C14H19ClO

Molecular Weight

238.75 g/mol

InChI

InChI=1S/C14H19ClO/c1-13(2,3)14(10-16-14)9-8-11-4-6-12(15)7-5-11/h4-7H,8-10H2,1-3H3

InChI Key

QLCGXXYDHCTVKP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1(CO1)CCC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)C1(CO1)CCC2=CC=C(C=C2)Cl

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, also known as 2-tert-butyl-2-(4-chlorophenyl)ethyl oxirane, is a chemical compound with the molecular formula C14H19ClO and a CAS number of 80443-63-6. This oxirane derivative features a chlorophenyl group, contributing to its distinct chemical properties and biological activities. The compound is characterized by an epoxide functional group, which is known for its reactivity and utility in various

The oxirane structure of this compound makes it highly reactive, particularly in nucleophilic substitution reactions. Common reactions include:

  • Ring-opening Reactions: The epoxide can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other functional groups.
  • Synthesis of Derivatives: It serves as an intermediate in the synthesis of more complex molecules, including fungicides and herbicides. For example, it can be converted into tebuconazole, a widely used fungicide in agriculture .

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane exhibits notable biological activity, particularly as a precursor in the synthesis of agrochemicals. Its derivatives are known for their fungicidal properties, making them valuable in agricultural applications. The chlorophenyl moiety enhances its biological activity by increasing lipophilicity and bioavailability .

The synthesis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane typically involves several steps:

  • Formation of the Epoxide: A common method includes reacting dimethyl sulfide with methyl bromide to form trimethylsulfonium bromide. This intermediate is then reacted with 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one in the presence of a strong base (e.g., sodium hydride) and an inert solvent at controlled temperatures .
  • Workup Procedure: The reaction mixture is usually worked up by adding water to separate organic phases and then purifying the product through distillation or chromatography .

The primary applications of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane are in the agricultural sector as an intermediate for synthesizing fungicides. Its derivatives are utilized for:

  • Fungicides: Particularly in the formulation of products like tebuconazole that help control fungal diseases in crops.
  • Chemical Intermediates: It serves as a building block for various chemical syntheses in both industrial and research settings .

Interaction studies involving 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane often focus on its reactivity with biological nucleophiles. These studies reveal how the compound interacts with enzymes or other biological molecules, influencing its efficacy as a fungicide. The chlorophenyl group plays a crucial role in these interactions by enhancing binding affinity to target sites within organisms .

Several compounds share structural similarities with 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane. Here’s a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
TebuconazoleC16H22ClN3OA more complex structure with additional nitrogen atoms; widely used as a systemic fungicide.
PropiconazoleC15H17ClN3OSimilar fungicidal properties but differs in chemical structure and mechanism of action.
ChlorothalonilC8Cl4N2A non-systemic fungicide that acts differently compared to oxirane derivatives; broader spectrum of activity against fungi.

The presence of both the chlorophenyl and tert-butyl groups in 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane contributes to its unique reactivity and biological activity compared to these similar compounds.

Physical Description

Liquid

XLogP3

4.4

Other CAS

80443-63-6

Wikipedia

2-tert-butyl-2-(2-(4-chlorophenyl)ethyl)oxirane

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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